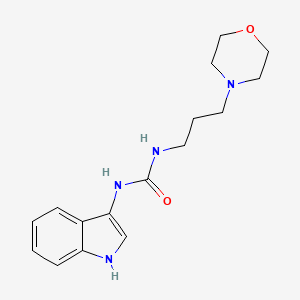
1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea, also known as AG490, is a potent inhibitor of Janus Kinase 2 (JAK2) and has been widely used in scientific research. JAK2 is a member of the JAK family of non-receptor tyrosine kinases that play essential roles in cytokine signaling pathways. AG490 has been shown to have a significant impact on JAK2 signaling, making it a valuable tool for studying the mechanisms of cytokine signaling and their involvement in various physiological and pathological processes.
Mechanism of Action
1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea inhibits JAK2 by binding to the kinase domain and preventing its activation. This leads to the inhibition of downstream signaling pathways, including the STAT (signal transducer and activator of transcription) pathway, which is essential for cytokine signaling.
Biochemical and Physiological Effects:
1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. 1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea has also been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.
Advantages and Limitations for Lab Experiments
1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea is a potent and selective inhibitor of JAK2, making it a valuable tool for studying the mechanisms of cytokine signaling. However, 1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea has been shown to have off-target effects on other kinases, such as epidermal growth factor receptor (EGFR), which can complicate data interpretation. Additionally, the use of 1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea in vivo can be limited by its poor solubility and bioavailability.
Future Directions
Future research on 1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea could focus on the development of more potent and selective JAK2 inhibitors with improved pharmacokinetic properties. Additionally, the use of 1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea in combination with other targeted therapies could be explored as a potential treatment for various diseases, including cancer and autoimmune disorders.
Synthesis Methods
1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea can be synthesized using a variety of methods, including the reaction of 1-(1H-indol-3-yl)urea with 3-bromopropylamine hydrobromide in the presence of potassium carbonate. The resulting product is then treated with morpholine to generate 1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea. Another synthesis method involves the reaction of 1-(1H-indol-3-yl)urea with 3-chloropropylamine hydrochloride in the presence of sodium carbonate, followed by treatment with morpholine.
Scientific Research Applications
1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea has been extensively used in scientific research to explore the role of JAK2 in various physiological and pathological processes. For example, 1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea has been shown to inhibit the proliferation of cancer cells in vitro and in vivo by blocking JAK2 signaling. Additionally, 1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea has been used to investigate the role of JAK2 in the immune response, inflammation, and cardiovascular diseases.
properties
IUPAC Name |
1-(1H-indol-3-yl)-3-(3-morpholin-4-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c21-16(17-6-3-7-20-8-10-22-11-9-20)19-15-12-18-14-5-2-1-4-13(14)15/h1-2,4-5,12,18H,3,6-11H2,(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEVTDPKBRXNEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)NC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2475036.png)
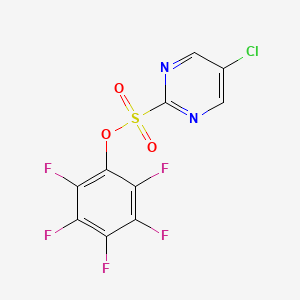
![Pyrimido[1,2-a]indol-2(1H)-one, 10a-[2-[4-(dimethylamino)phenyl]ethenyl]-3,4,10,10a-tetrahydro-10,10-dimethyl-](/img/structure/B2475038.png)
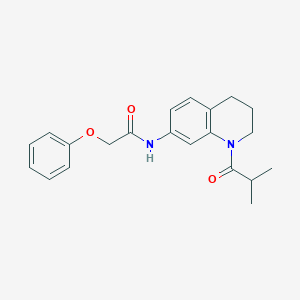

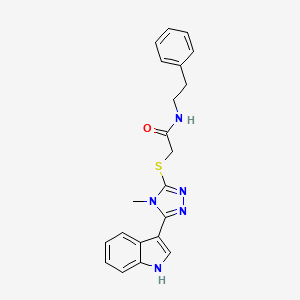

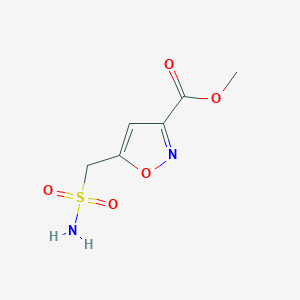
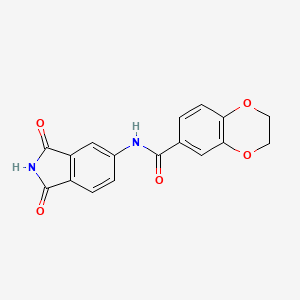
![Isopropyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2475052.png)
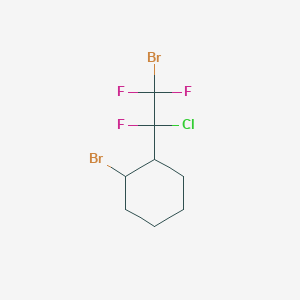
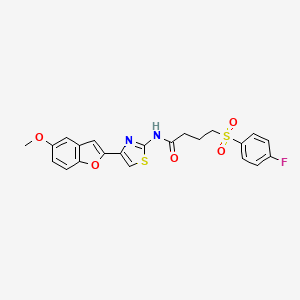
![N-(3-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2475055.png)
![2-methyl-5-phenethyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2475058.png)